molecular formula C14H21NO B14834582 4-Tert-butyl-3-cyclopropoxy-N-methylaniline

4-Tert-butyl-3-cyclopropoxy-N-methylaniline

Cat. No.: B14834582
M. Wt: 219.32 g/mol
InChI Key: DHWHQGYXWJJQAH-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-cyclopropoxy-N-methylaniline is an organic compound of interest in various fields of research It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-cyclopropoxy-N-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of aniline derivatives with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-cyclopropoxy-N-methylaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylaniline moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Various nucleophiles like halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Tert-butyl-3-cyclopropoxy-N-methylaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-methoxyaniline
  • 3-Methoxy-N-methylaniline
  • 4-(tert-Butyl)-3-cyclopropoxy-N,N-dimethylbenzamide

Uniqueness

4-Tert-butyl-3-cyclopropoxy-N-methylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-tert-butyl-3-cyclopropyloxy-N-methylaniline

InChI

InChI=1S/C14H21NO/c1-14(2,3)12-8-5-10(15-4)9-13(12)16-11-6-7-11/h5,8-9,11,15H,6-7H2,1-4H3

InChI Key

DHWHQGYXWJJQAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)NC)OC2CC2

Origin of Product

United States

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